Isobutylbenzene chemical structure and properties
Isobutylbenzene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and safety protocols for isobutylbenzene. The information is curated for professionals in research and development, with a focus on delivering precise, actionable data.
Introduction
Isobutylbenzene (IUPAC name: (2-Methylpropyl)benzene) is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with an isobutyl group.[1][2] It is a colorless liquid with a characteristic aromatic odor.[2][3] This compound serves as a crucial intermediate in various industrial syntheses, most notably in the pharmaceutical sector for the production of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[1][2][3] It is also utilized in the fragrance industry.[1][3][4]
Chemical Structure and Identification
The structure of isobutylbenzene is fundamental to its chemical behavior. The presence of the benzene ring and the branched alkyl chain dictates its reactivity and physical properties.
Caption: Chemical structure of Isobutylbenzene.
Table 1: Chemical Identifiers for Isobutylbenzene
| Identifier | Value |
| CAS Number | 538-93-2[3][5] |
| IUPAC Name | (2-Methylpropyl)benzene[2][3] |
| Synonyms | 2-Methyl-1-phenylpropane[5] |
| Molecular Formula | C₁₀H₁₄[2][5] |
| Molecular Weight | 134.22 g/mol [5] |
| SMILES | CC(C)Cc1ccccc1[6] |
| InChI Key | KXUHSQYYJYAXGZ-UHFFFAOYSA-N[6] |
| EC Number | 208-706-2 |
Physicochemical Properties
The physical and chemical properties of isobutylbenzene are well-documented and essential for its handling, storage, and application in synthesis.
Table 2: Physical Properties of Isobutylbenzene
| Property | Value |
| Appearance | Clear, colorless liquid[1][3] |
| Melting Point | -51 °C[1][6] |
| Boiling Point | 170 °C at 736 mmHg[1][6] |
| Density | 0.853 g/mL at 25 °C[1][6] |
| Refractive Index (n20/D) | 1.486[1][6] |
| Vapor Pressure | 4.2 mmHg at 37.7 °C[6] |
| Flash Point | 48.1 °C (closed cup) |
| Autoignition Temperature | 427 °C (800.6 °F)[7] |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and acetone[1][3] |
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Peaks |
| ¹H NMR | Spectrum shows characteristic peaks for the aromatic protons and the isobutyl group protons.[8][9] |
| ¹³C NMR | Provides data on the carbon skeleton, distinguishing between aromatic and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 134. Major fragment ions at m/z 91 (tropylium ion) and 43 (isopropyl cation).[10][11][12] |
| Infrared (IR) Spectroscopy | Shows C-H stretching for aromatic and aliphatic groups, and C=C stretching for the benzene ring.[10][12] |
Experimental Protocols
The synthesis of isobutylbenzene can be achieved through several established methods. Below are detailed protocols for two common laboratory-scale syntheses.
This method involves the reduction of a ketone to an alkane. It is a reliable method for producing isobutylbenzene from isobutyrophenone.[13]
Materials:
-
Isobutyrophenone
-
Hydrazine (B178648) hydrate
-
Potassium hydroxide (B78521) (or other strong base)
-
Glycerol (B35011) (as a sustainable solvent alternative)[13]
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Combine isobutyrophenone, hydrazine hydrate, and crushed potassium hydroxide in a round-bottom flask equipped with a reflux condenser.
-
Use glycerol as the solvent.[13]
-
Heat the reaction mixture to reflux, typically between 149-155 °C, for a duration of three hours.[1][13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, allow the mixture to cool to room temperature.
-
Perform an aqueous workup: Pour the mixture into a separatory funnel, add water and an organic solvent (e.g., diethyl ether) to extract the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude isobutylbenzene by distillation to obtain a colorless oil. A yield of approximately 51-55% can be expected.[1][13]
This protocol describes a modern cross-coupling approach using an iron catalyst.[13]
Materials:
-
1,3-Bis-(2,6-diisopropylphenyl)imidazolium chloride (NHC ligand)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Isobutylmagnesium chloride (2 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Pentane
-
1 M Hydrochloric acid (HCl)
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stir bars, vials, syringes
Procedure:
-
Catalyst Preparation:
-
Reaction Setup:
-
Coupling Reaction:
-
Transfer the contents of Vial 1 to Vial 2 via syringe.
-
Place Vial 2 in the 70 °C oil bath and stir for 3 hours.[13]
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 15 mL of 1 M HCl and 15 mL of pentane.[13]
-
Separate the layers and wash the organic (pentane) layer with water (15 mL) and then brine (15 mL).[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.[13]
-
Purify the resulting crude oil by distillation to yield isobutylbenzene as a colorless oil (expected yield ~92%).[13]
-
Caption: Workflow for Iron-Catalyzed Synthesis of Isobutylbenzene.
Safety and Handling
Isobutylbenzene is a flammable liquid and requires careful handling to prevent ignition and exposure.[2][7]
Table 4: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 | Warning | H226: Flammable liquid and vapor[2][14] |
| Aspiration Hazard | GHS08 | Danger | H304: May be fatal if swallowed and enters airways[2][15] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[2][14] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[2][14] |
| Aquatic Hazard | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Handling and Storage Protocols:
-
Ventilation: Use only in a well-ventilated area or outdoors.[15][16] Facilities should be equipped with explosion-proof ventilation.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[7][15][16] Use non-sparking tools and take precautionary measures against static discharge.[7][15][17]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure.[7][14] In case of inadequate ventilation, wear respiratory protection.[17]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[7][15] Keep containers tightly closed and sealed when not in use.[15][16] Ground and bond containers during material transfer.[7]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7][16] Prevent runoff into waterways.[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[14][16]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[14][16]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[14][16]
This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling isobutylbenzene.[7][14][16]
References
- 1. Isobutylbenzene | 538-93-2 [chemicalbook.com]
- 2. Isobutylbenzene - Wikipedia [en.wikipedia.org]
- 3. Iso Butyl Benzene Manufacturers (IBB) - CAS 538-93-2 | Vinati Organics [vinatiorganics.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 异丁基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Isobutylbenzene(538-93-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Isobutylbenzene | C10H14 | CID 10870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. massbank.eu [massbank.eu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Isobutylbenzene synthesis - chemicalbook [chemicalbook.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. lobachemie.com [lobachemie.com]
